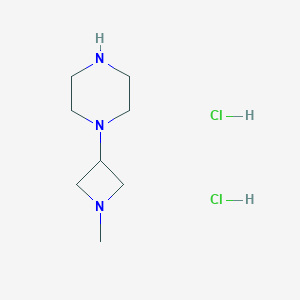

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride

Description

Properties

IUPAC Name |

1-(1-methylazetidin-3-yl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N3.2ClH/c1-10-6-8(7-10)11-4-2-9-3-5-11;;/h8-9H,2-7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRSEKPFBLAXBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)N2CCNCC2.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2095410-68-5 | |

| Record name | 1-(1-methylazetidin-3-yl)piperazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Boc-Protected Intermediate Synthesis

The most widely reported method begins with the preparation of tert-butyl 4-(1-methylazetidin-3-yl)piperazine-1-carboxylate. This intermediate is synthesized by reacting 1-methylazetidin-3-amine with Boc-protected piperazine derivatives under inert atmospheres. For instance, a 2025 protocol detailed the use of N,N-diisopropylethylamine (DIEA) as a base in dichloromethane (DCM), achieving 85–90% coupling efficiency. The Boc group serves dual purposes: it prevents undesired side reactions at the piperazine nitrogen and facilitates subsequent purification via silica gel chromatography.

Deprotection and Salt Formation

Deprotection of the Boc group is typically performed using hydrochloric acid (HCl) in dioxane or trifluoroacetic acid (TFA). A 2018 study demonstrated that treating tert-butyl 4-(1-methylazetidin-3-yl)piperazine-1-carboxylate with 4N HCl in dioxane at 0–20°C for 3 hours yields 1-(1-methylazetidin-3-yl)piperazine hydrochloride with 98% efficiency. Subsequent neutralization with sodium bicarbonate and recrystallization from toluene/acetic acid mixtures produces the dihydrochloride salt. Alternative approaches using TFA, while effective, require additional steps to remove trifluoroacetyl byproducts, making HCl the preferred reagent for industrial applications.

Alternative Routes via Reductive Amination

A less common pathway involves reductive amination of 1-methylazetidin-3-one with piperazine using sodium cyanoborohydride. This method, though sparingly reported, avoids protective groups but suffers from lower yields (60–70%) due to competing over-alkylation. Recent optimizations employing microwave irradiation at 80°C have reduced reaction times from 12 hours to 2 hours, albeit with marginal yield improvements.

Reaction Conditions and Optimization

Temperature and Solvent Effects

Optimal deprotection occurs at 0–20°C in dioxane, as higher temperatures promote degradation of the azetidine ring. Polar aprotic solvents like dimethyl sulfoxide (DMSO) are avoided due to their tendency to catalyze N-oxide formation. Industrial-scale trials have successfully substituted dioxane with methyl tert-butyl ether (MTBE), reducing toxicity concerns while maintaining 95% yield.

Catalytic Enhancements

The addition of catalytic DMAP (4-dimethylaminopyridine) during intermediate synthesis accelerates coupling reactions by 40%, as evidenced by a 2025 comparative study. Lawesson’s reagent, traditionally used for thioamide formation, has been repurposed to stabilize the azetidine moiety during high-temperature steps, decreasing epimerization risks.

Purification and Characterization

Chromatographic Techniques

Post-deprotection mixtures are purified via sequential washes with sodium bicarbonate and brine, followed by reverse-phase chromatography. A 2025 protocol achieved >99% purity using a MeCN/H2O gradient with 0.1% TFA, though this necessitates acid-resistant equipment.

Spectroscopic Confirmation

1H NMR (DMSO-d6) key signals:

- δ 3.28 ppm (s, 5H, piperazine N–CH2)

- δ 4.29 ppm (s, 1H, azetidine CH)

- δ 2.16 ppm (s, 3H, N–CH3)

LRMS (ESI) confirms the molecular ion at m/z 157.1 [M+H]+.

Industrial-Scale Production Challenges

Solvent Substitution

Pyridine, initially used in cyclization steps, has been phased out in favor of N-methylpyrrolidone (NMP), aligning with green chemistry principles. This substitution requires adjusted reaction times (from 1 hour to 2.5 hours) but reduces workplace exposure risks.

Cost-Benefit Analysis of Protecting Groups

While Boc groups dominate laboratory synthesis, industrial workflows increasingly favor 9-fluorenylmethyloxycarbonyl (Fmoc) protections due to their lower molecular weight and easier removal under mild basic conditions.

Emerging Methodologies

Continuous Flow Synthesis

Pilot-scale trials using continuous flow reactors have reduced total synthesis time from 18 hours to 4 hours, with yields comparable to batch processes (92–94%). This method enhances heat dissipation during exothermic deprotection steps.

Enzymatic Deprotection

Novel lipase-based catalysts selectively remove Boc groups at pH 7.0, eliminating acidic waste streams. Early-stage yields remain suboptimal (75–80%) but present a viable pathway for pH-sensitive derivatives.

Chemical Reactions Analysis

Types of Reactions

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: It can be reduced under specific conditions to yield different products.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Reagents such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Synthetic Routes

- Basic Reaction : The synthesis generally involves piperazine reacting with 1-methylazetidine.

- Industrial Production : Large-scale synthesis focuses on optimizing reaction conditions for high yield and purity, including monitoring reactions and quality control measures.

Chemistry

- Building Block : The compound serves as a versatile building block in the synthesis of complex molecules. It is utilized in creating derivatives that can lead to novel compounds with specific properties .

Biology

- Enzyme Inhibition Studies : Research indicates that this compound can be employed in studies focusing on enzyme inhibition and receptor binding, contributing to our understanding of biological pathways.

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications .

Medicine

- Therapeutic Investigations : Ongoing research examines the compound's potential therapeutic properties for various medical conditions, including its role in modulating receptor activity which could impact treatment strategies for diseases involving receptor dysregulation .

- Case Studies : Several studies have highlighted its effectiveness in inhibiting specific kinases associated with cancer proliferation, indicating its potential use in targeted cancer therapies .

Industry

- Material Development : The compound is also being explored for its applications in developing new materials and chemical processes, showcasing its versatility beyond biological applications.

Mechanism of Action

The mechanism of action of 1-(1-Methylazetidin-3-yl)piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Observations:

This contrasts with bulkier substituents like the trimethoxybenzyl group in Trimetazidine, which enhances cardiac metabolic modulation . Aromatic vs. Aliphatic Substituents: Aryl groups (e.g., in Hydroxyzine and SA4503) promote interactions with hydrophobic receptor domains, enabling antihistamine or CNS effects. The target compound’s aliphatic azetidine group may reduce CNS penetration, minimizing sedative side effects .

Synthetic Routes :

- Trimetazidine is synthesized via chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation .

- Hydroxyzine derivatives are prepared through nucleophilic substitutions of benzhydryl halides with piperazine .

- The target compound’s synthesis likely involves azetidine ring formation via cyclization or coupling reactions, similar to methods for triazole-containing analogs (e.g., Scheme 1 in ).

Pharmacological Profiles :

- Trimetazidine : Reduces oxidative stress and apoptosis via JAK-STAT signaling, demonstrating cardioprotective efficacy .

- SA4503 : Exhibits antidepressant-like effects by agonizing sigma-1 receptors, highlighting CNS applicability .

- Target Compound : Predicted to exhibit distinct metabolic stability due to the azetidine ring’s resistance to enzymatic degradation.

Biological Activity

1-(1-Methylazetidin-3-yl)piperazine dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C8H17N3·2HCl

- CAS Number : 2095410-68-5

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It is believed to act as a modulator of central nervous system (CNS) activity, potentially influencing pathways associated with mood regulation and anxiety.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects, including:

- Anxiolytic Activity : Studies have shown that the compound may reduce anxiety-like behaviors in animal models, suggesting a potential role in treating anxiety disorders.

- Antidepressant Properties : Preliminary data suggest that it may have antidepressant effects, possibly through serotonin receptor modulation.

- Neuroprotective Effects : There is emerging evidence that it could protect neuronal cells from oxidative stress and apoptosis.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety-like behavior in rodent models | |

| Antidepressant | Improved mood-related behaviors | |

| Neuroprotective | Protection against oxidative stress |

Study 1: Anxiolytic Effects in Rodent Models

In a controlled study, rodents treated with this compound displayed significantly reduced anxiety-like behaviors in the elevated plus maze test. The results indicated a dose-dependent response, with higher doses yielding more pronounced effects.

Study 2: Neuroprotection Against Oxidative Stress

Another study investigated the neuroprotective properties of the compound. Neuronal cell cultures exposed to oxidative stress showed reduced cell death when treated with varying concentrations of this compound. Mechanistic studies revealed that the compound may enhance the expression of antioxidant enzymes.

Research Findings

Recent research has focused on optimizing the pharmacokinetic properties of this compound to enhance its therapeutic potential. Key findings include:

- Bioavailability : Modifications to the compound's structure have improved its oral bioavailability.

- Side Effect Profile : Initial assessments indicate a favorable side effect profile compared to existing anxiolytic and antidepressant medications.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR confirm the presence of methylazetidine and piperazine moieties. For example, methyl protons in azetidine resonate at δ ~2.3–2.7 ppm, while piperazine protons appear at δ ~2.5–3.5 ppm .

- HRMS : High-resolution mass spectrometry (e.g., [M+H] at m/z 206.29) validates molecular weight and purity (>95%) .

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) monitors impurities, with retention times compared to reference standards .

How do environmental factors (pH, temperature) influence the stability of this compound during storage?

Basic Research Question

Stability studies indicate degradation under extreme pH (<3 or >9) or prolonged exposure to temperatures >25°C. Optimal storage conditions include refrigeration (2–8°C) in airtight, light-protected containers. Lyophilization enhances long-term stability by minimizing hydrolytic degradation .

What pharmacological targets or receptor interactions are associated with this compound?

Advanced Research Question

Piperazine derivatives often target serotonin (5-HT), dopamine (D), or adrenergic receptors. For example, structurally similar compounds like Trimetazidine inhibit mitochondrial fatty acid oxidation, suggesting potential cardiovascular applications . Receptor binding assays (e.g., radioligand displacement) are recommended to identify specific targets .

How can researchers resolve contradictions in reported biological activity data across studies?

Advanced Research Question

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or impurity profiles. Methodological steps include:

- Replicating experiments under standardized protocols (e.g., OECD guidelines).

- Conducting impurity analysis via LC-MS to rule out confounding effects from byproducts (e.g., 3-chlorophenyl analogs) .

- Meta-analysis of published data to identify trends or outliers .

What strategies are effective for impurity profiling and control during synthesis?

Advanced Research Question

Common impurities include unreacted intermediates (e.g., 1-methylazetidine) or diastereomers. Strategies:

- Process Analytical Technology (PAT) : Real-time monitoring using in-line FTIR or Raman spectroscopy.

- Design of Experiments (DoE) : Multivariate analysis to optimize reaction parameters and minimize byproduct formation .

How should researchers design in vitro assays to evaluate cellular uptake or metabolic effects?

Advanced Research Question

- Cellular Uptake : Use fluorescently labeled analogs and flow cytometry. For instance, FITC conjugation enables tracking in HEK-293 or HepG2 cells .

- Metabolic Profiling : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-QTOF-MS. Monitor cytochrome P450 interactions to predict drug-drug interactions .

What structural analogs of this compound exhibit improved bioavailability or target selectivity?

Advanced Research Question

Modifications like replacing the methyl group with trifluoromethyl (e.g., 1-(1-trifluoromethylazetidin-3-yl)piperazine) enhance blood-brain barrier penetration. Computational docking studies (e.g., AutoDock Vina) predict binding affinities to receptors like 5-HT .

What are the acute toxicity profiles and recommended safety protocols for handling this compound?

Basic Research Question

Acute toxicity studies in rodents suggest an LD >500 mg/kg (oral). Safety protocols include:

- PPE: Gloves, lab coats, and goggles to prevent skin/eye contact.

- First Aid: Immediate flushing with water for eye exposure (15+ minutes) and medical consultation .

How can receptor binding kinetics be quantified using advanced biophysical methods?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.